2,3,3',4',6-Pentachlorobiphenyl

Toxic equivalency Ah receptor Dioxin-like PCB

Researchers requiring a pure non-dioxin-like PCB (NDL-PCB) calibrant face the challenge of dioxin-like congener contamination that introduces AhR-mediated confounding. PCB 110 (CAS 38380-03-9) resolves this: it bears no WHO TEF, serving as a zero-TEQ NDL-PCB reference standard for isomer-specific environmental analysis. Key differentiation: (1) CYP2B-selective inducer (PROD) with no EROD (CYP1A1) activity, validated as a pathway-selective tool for CAR/PXR research. (2) Preferential sediment/benthic partitioning makes it ideal for sediment quality guideline calibration and bioremediation studies. (3) Rapid in vivo clearance (<3% hepatic retention) supports developmental toxicology protocols with short exposure windows. Supplied with full Certificate of Analysis; available in neat and solution formats for immediate global shipment under hazardous-goods compliant packaging.

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 38380-03-9
Cat. No. B1200508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4',6-Pentachlorobiphenyl
CAS38380-03-9
Synonyms2,3,3',4',6-pentachlorobiphenyl
chlorobiphenyl 110
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H
InChIKeyARXHIJMGSIYYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.24e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3',4',6-Pentachlorobiphenyl (PCB 110, CAS 38380-03-9): Baseline Identity and Procurement Context


2,3,3',4',6-Pentachlorobiphenyl (PCB 110; CAS 38380-03-9) is a pentachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) family of 209 congeners [1]. With chlorine substituents at positions 2, 3, 3′, 4′, and 6 on the biphenyl scaffold, PCB 110 is classified as a non-dioxin-like PCB (NDL-PCB) due to its multiple ortho-chlorine substitutions, which force a non-coplanar conformation and preclude potent aryl hydrocarbon receptor (AhR) activation [2]. It has a molecular weight of 326.43 g/mol, a calculated log Kow of approximately 6.74, and is supplied primarily as an analytical reference standard for environmental monitoring, toxicological research, and bioremediation studies [3]. Its structural feature—the 2,3,6-trichloro-substituted phenyl ring—renders it metabolically labile relative to many other pentachlorobiphenyls, a property that fundamentally distinguishes its environmental and biological behavior from that of dioxin-like and more persistent non-dioxin-like congeners [4].

Why Generic Substitution of PCB 110 (38380-03-9) Fails: Congener-Specific Toxicological and Environmental Fate Differences


PCBs are not a fungible commodity; congener-specific substitution pattern dictates receptor activation profile, metabolic susceptibility, and environmental partitioning. PCB 110 carries a 2,3,6-trichloro-substituted ring that confers metabolic lability via CYP2B enzymes, whereas its mono-ortho pentachlorobiphenyl analogs such as PCB 118 (2,3',4,4',5-pentaCB) and PCB 105 (2,3,3',4,4'-pentaCB) are dioxin-like congeners with assigned WHO toxic equivalency factors (TEF = 0.00003) that activate AhR-mediated gene transcription [1]. Consequently, substituting PCB 110 with PCB 118 or PCB 105 in an analytical calibration mix or toxicological study would introduce AhR-dependent confounding that fundamentally alters experimental outcomes. Conversely, substituting PCB 110 with a more highly chlorinated NDL-PCB such as PCB 153 would overestimate environmental persistence and biomagnification potential, as PCB 110 exhibits preferential partitioning to sediment and benthic compartments rather than pelagic food webs [2]. The quantitative evidence below demonstrates that PCB 110 occupies a distinct functional niche that cannot be approximated by any other single congener.

Product-Specific Quantitative Evidence Guide for PCB 110 (38380-03-9): Comparator-Based Differentiation Data


AhR Activation: PCB 110 vs. Dioxin-Like Pentachlorobiphenyls (PCB 118, PCB 105)

PCB 110 is classified as a non-dioxin-like PCB (NDL-PCB) and bears no WHO toxic equivalency factor (TEF), whereas the mono-ortho pentachlorobiphenyls PCB 118 and PCB 105 each carry a WHO TEF of 0.00003, reflecting their capacity to activate the aryl hydrocarbon receptor (AhR) and trigger dioxin-like gene expression programs [1]. This classification is not merely regulatory nomenclature; it reflects a mechanistic dichotomy: the 2,3,6-trichloro substitution pattern of PCB 110 enforces a non-coplanar conformation that precludes high-affinity AhR binding, while the mono-ortho congeners retain sufficient planarity for AhR agonism. In practical terms, PCB 110 has no contribution to total toxic equivalency (TEQ) in a sample, whereas PCB 118 and PCB 105 each contribute (concentration × 0.00003) to the regulatory TEQ sum [1].

Toxic equivalency Ah receptor Dioxin-like PCB Risk assessment

Hepatic Retention and Elimination Kinetics: PCB 110 vs. Coplanar PCB 126

In a direct in-life toxicokinetic study in prepubertal female rats, Li et al. (1998) reported that hepatic residues of orally administered PCB 110 were a constant 2–3% of the administered dose across the dose range tested, whereas residues of the highly potent coplanar congener PCB 126 (3,3',4,4',5-pentaCB), present as a trace contaminant in the original PCB 110 preparation, increased with escalating dose to as much as 50% of the administered dose [1]. This >16-fold difference in hepatic sequestration at comparable dose levels demonstrates that PCB 110 undergoes substantially more efficient metabolic clearance and/or biliary excretion than the coplanar, AhR-active congener PCB 126.

Hepatic retention Toxicokinetics Elimination half-life Coplanar PCB

Cytochrome P450 Induction Specificity: PCB 110 Activates CYP2B (PROD) but Not CYP1A1 (EROD)

Li et al. (1998) demonstrated that activated-charcoal-purified PCB 110 (CB 110P) induced pentoxyresorufin O-dealkylase (PROD) activity—a selective marker of CYP2B enzymes downstream of constitutive androstane receptor (CAR) activation—while producing no detectable induction of 7-ethoxyresorufin O-dealkylase (EROD) activity, the canonical marker of CYP1A1 downstream of AhR [1]. In stark contrast, the PCB 126-contaminated preparation (CB 110C) strongly induced EROD, PROD, and UDP-glucuronyltransferase activities, increased liver weight, and caused greater depletion of serum thyroxine (T4) [1]. This demonstrates that purified PCB 110 engages CAR/PXR-mediated xenobiotic metabolism pathways while bypassing AhR-mediated transcriptional programs entirely.

CYP induction PROD EROD CAR/PXR pathway AhR pathway

Environmental Compartmentalization: PCB 110 Dominates Sediment/Benthos While PCB 138/153 Dominate Pelagic Predators

A comprehensive Great Lakes food-chain analysis (Lake Ontario, 4-compartment model, 7 species) reported that PCB 110 (pentachlorobiphenyl) was the dominant congener in sediment samples and benthic invertebrates, whereas the hexachlorobiphenyls PCB 138 and PCB 153 were found at the highest concentrations in the top predator lake trout (Salvelinus namaycush) and in Mysis relicta, a zooplankton species that migrates through the water column [1]. This differential distribution demonstrates that PCB 110 partitions preferentially to sediment-associated compartments and exhibits lower biomagnification potential through pelagic food webs compared to higher-chlorinated NDL-PCBs.

Bioaccumulation Food web Sediment Biomagnification Trophic transfer

Metabolic Lability via the 2,3,6-Substitution Pattern: Differential Susceptibility to CYP2B-Mediated Oxidation

The 2,3,6-trichloro-substituted phenyl ring of PCB 110 constitutes a structural motif recognized as metabolically labile: in vitro studies demonstrate that PCBs bearing this substitution pattern are readily oxidized to hydroxylated metabolites (HO-PCBs) by cytochrome P450 enzymes including rat CYP2B1, human CYP2B6, and dog CYP2B11 [1]. This contrasts with PCBs lacking the 2,3,6-pattern, such as PCB 118 (2,3',4,4',5-substitution) and PCB 153 (2,2',4,4',5,5'-substitution), which lack the contiguous ortho-meta unsubstituted carbons required for efficient CYP2B-mediated arene oxide formation and thus exhibit greater metabolic stability [1][2]. The Li et al. (1998) in vivo data confirm this pattern, showing that PCB 110 hepatic residues plateau at only 2–3% of dose, consistent with rapid CYP2B-mediated clearance [2].

PCB metabolism Chiral PCB CYP2B6 Hydroxylated metabolites Atropisomerism

Best Research and Industrial Application Scenarios for PCB 110 (2,3,3',4',6-Pentachlorobiphenyl, CAS 38380-03-9)


NDL-PCB-Specific Calibration and Quality Control in Regulatory Environmental Monitoring

Regulatory frameworks (e.g., EU Regulation 1881/2006, ICES-6 indicator PCB scheme) require separate quantification of non-dioxin-like PCBs and dioxin-like PCBs. Because PCB 110 bears no WHO TEF, it can serve as a pure NDL-PCB calibrant that introduces zero dioxin-like TEQ into calibration curves or spike-recovery validation protocols [1]. Its distinct GC retention characteristics and well-characterized electron-capture detector response further support its use as a retention-index marker for pentachlorobiphenyl congeners in isomer-specific environmental analysis [2].

Selective Probe for CAR/PXR-Mediated Xenobiotic Metabolism Without AhR Confounding

The Li et al. (1998) demonstration that purified PCB 110 induces PROD (CYP2B) but not EROD (CYP1A1) establishes PCB 110 as a pathway-selective tool compound for studying constitutive androstane receptor (CAR) and pregnane X receptor (PXR) activation by PCBs [1]. Researchers investigating non-AhR mechanisms of PCB toxicity—including endocrine disruption, neurotoxicity, and tumor promotion—require an NDL-PCB that is rigorously purified of dioxin-like contaminants; PCB 110 is one of the few pentachlorobiphenyls for which the contaminant-depleted vs. contaminant-spiked biological phenotype has been explicitly characterized [1].

Benthic-Compartment Reference Congener for Sediment Quality Assessment and Bioremediation Studies

The Great Lakes food-web data demonstrate that PCB 110 preferentially partitions to sediment and benthic invertebrates rather than undergoing trophic magnification into pelagic predators [1]. This compartment-specific behavior makes PCB 110 a superior reference congener for sediment quality guideline calibration, sediment toxicity bioassay spiking, and biodegradation efficacy studies in benthic environments. For bioremediation research, PCB 110 serves as a model pentachlorobiphenyl substrate for assessing the activity of bacterial biphenyl dioxygenase systems (e.g., Burkholderia xenovorans LB400) against congeners bearing the 2,3,6-trichloro-substituted ring motif [2].

Toxicokinetic Studies Requiring Rapidly Cleared Pentachlorobiphenyl with Defined Metabolic Fate

The remarkably low and dose-independent hepatic retention of PCB 110 (2–3% of dose) versus the dose-proportional accumulation of PCB 126 (up to 50% of dose) [1] makes PCB 110 an ideal test article for in vivo toxicokinetic studies where rapid clearance and minimal tissue sequestration are desired experimental parameters. This property is particularly valuable for developmental toxicology protocols involving short exposure windows, where persistent congeners would confound dose-response relationships through cumulative tissue burden.

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